molecular formula C5H9ClN4O2 B1431731 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride CAS No. 1421602-82-5

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride

Cat. No.: B1431731
CAS No.: 1421602-82-5
M. Wt: 192.6 g/mol
InChI Key: BUVNXDJFXYSHCE-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, modulating their activity and influencing cellular redox states . Additionally, this compound can form hydrogen bonds and electrostatic interactions with proteins, affecting their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules such as NF-κB and MAPKs, this compound can alter gene expression patterns, leading to changes in cytokine production and cell survival . Furthermore, it impacts cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through critical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to their active sites. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function . It also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Studies have shown that prolonged exposure to light and air can lead to the breakdown of the nitro group, reducing the compound’s efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and function noted after extended treatment periods.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, toxic effects have been observed, including liver and kidney damage . Threshold effects are also noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This compound can also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation . The distribution within tissues is also affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria and the nucleus, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, influencing its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride typically involves the reaction of 4-nitro-1H-pyrazole with ethylene diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and cost-effective production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1H-pyrazole: A precursor in the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride.

    1H-pyrazole: The parent compound of the pyrazole family.

    2-(1H-pyrazol-1-yl)ethan-1-amine: A related compound without the nitro group.

Uniqueness

This compound is unique due to the presence of both the nitro and amino groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c6-1-2-8-4-5(3-7-8)9(10)11;/h3-4H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVNXDJFXYSHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421602-82-5
Record name 1H-Pyrazole-1-ethanamine, 4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421602-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl(2-(4-nitro-1H-pyrazol-1-yl)ethyl)carbamate (8.0 g) obtained in Step A of Example 348 in ethyl acetate (30 mL) was added a solution of 4 M hydrogen chloride in ethyl acetate (4.0 mL), and the mixture was stirred at room temperature for 3 hr. The reaction mixture was concentrated under reduced pressure to give the title compound (4.7 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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